molecular formula C17H17N3OS B2852243 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole CAS No. 868255-74-7

3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2852243
CAS No.: 868255-74-7
M. Wt: 311.4
InChI Key: BRLPRJYJAADVLX-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
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Biological Activity

3-(4-Ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C17H17N3OSC_{17}H_{17}N_3OS with a molecular weight of 311.4 g/mol. The compound's structure features a triazole ring substituted with ethoxy and methylsulfanyl groups, which are crucial for its biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic and thioether precursors through various organic synthesis methods. For instance, the compound can be synthesized via S-alkylation reactions that yield the desired triazole derivative .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For example, compounds similar to this compound have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may possess similar antimicrobial properties due to its structural analogies .

Anticancer Properties

Research indicates that triazole derivatives can exhibit anticancer activities. A study demonstrated that related compounds induced apoptosis in cancer cell lines through mechanisms involving mitochondrial depolarization and reactive oxygen species generation. This suggests that this compound may also have potential as an anticancer agent .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, triazoles have been investigated for their anti-inflammatory effects. Compounds in this class have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

StudyFindings
Zheng et al. (2013)Evaluated the anticonvulsant activity of novel triazoles; suggested structural modifications could enhance efficacy .
An et al. (2022)Reported anti-inflammatory activity in related triazole derivatives via MAPK/NF-kB signaling pathway modulation .
Malbec et al. (1984)Investigated antibacterial properties of triazoles; found significant inhibition against various pathogens .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-methylsulfanyl-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-21-15-11-9-13(10-12-15)16-18-19-17(22-2)20(16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLPRJYJAADVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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